Technical Documentation Center

Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate
  • CAS: 1431505-19-9

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization (NMR & IR) of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate: A Technical Guide for Drug Development

Executive Summary & Introduction Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS 1431505-19-9) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex active phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS 1431505-19-9) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 2,3,5-trisubstituted aryl derivatives[1]. Because the benzene ring is decorated with five distinct substituents—each exerting competing inductive (-I), resonance (+M/-M), and steric effects—accurate structural validation requires a deep mechanistic understanding of its spectroscopic behavior.

This whitepaper provides an authoritative, step-by-step guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of this molecule. By detailing the causality behind experimental choices and establishing self-validating analytical protocols, this guide ensures high-fidelity data acquisition for drug development professionals.

Structural & Mechanistic Overview: Causality of Substituent Effects

The spectroscopic signatures of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate are dictated by the asymmetric push-pull electron density across the aromatic core[2]. Understanding these effects is critical for predictive spectral assignment:

  • Nitro Group (-NO₂ at C5): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) mechanisms. It severely depletes electron density at the ortho and para positions, resulting in profound deshielding of the adjacent H6 proton.

  • Fluoro Group (-F at C4): While highly electronegative (-I), fluorine can donate lone-pair electron density back into the ring via resonance (+M). More importantly for NMR, the ¹⁹F nucleus (spin = ½) introduces robust heteronuclear spin-spin coupling (¹⁹F-¹H and ¹⁹F-¹³C), splitting adjacent carbon and proton signals[3].

  • Chloro Group (-Cl at C3): Functions primarily as an inductive EWG (-I), deshielding the nearby H2 proton.

  • Ethyl Ester (-COOCH₂CH₃ at C1): A conjugated EWG that establishes the primary carbonyl stretching frequency in the IR spectrum and further deshields the aromatic protons.

SubstituentEffects Core Ethyl 3-Chloro-4-fluoro -5-nitrobenzoate NO2 -NO2 (Position 5) Strong EWG (-I, -M) Core->NO2 F -F (Position 4) Inductive EWG (-I, +M) Core->F Cl -Cl (Position 3) Inductive EWG (-I) Core->Cl Ester -COOEt (Position 1) Conjugated EWG Core->Ester NMR_NO2 Deshields H6 (δ ~8.8 ppm) NO2->NMR_NO2 IR_NO2 N-O Stretch (1540 & 1350 cm⁻¹) NO2->IR_NO2 NMR_F C-F Coupling (¹J_CF ~255 Hz) F->NMR_F IR_Ester C=O Stretch (1725 cm⁻¹) Ester->IR_Ester

Logical relationship of substituent electronic effects on NMR and IR spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear Insights & Causality

In the ¹H NMR spectrum, the molecule presents only two aromatic protons (H2 and H6). H6 is sandwiched between the ester and the nitro group, experiencing maximum deshielding (~8.80 ppm). H2, located between the ester and the chlorine atom, resonates slightly upfield (~8.37 ppm). Because they are meta to each other, they exhibit a small homonuclear coupling ( 4JHH​≈2.0 Hz). Furthermore, both protons are meta to the fluorine atom at C4, resulting in heteronuclear coupling ( 4JHF​≈6.0 Hz)[2].

In the ¹³C NMR spectrum, the defining feature is the massive one-bond carbon-fluorine coupling at C4 ( 1JCF​≈255 Hz), which splits the C4 signal into a wide doublet. Two-bond couplings ( 2JCF​≈15−20 Hz) will also be visible for C3 and C5[3].

Table 1: Predicted Multinuclear NMR Assignments (CDCl₃, 400 MHz)
NucleusShift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Assignment / Causality
¹H 8.80dd JHF​=6.0 , JHH​=2.0 Ar-H6 : Deshielded by ortho -NO₂ and ester.
¹H 8.37dd JHF​=6.0 , JHH​=2.0 Ar-H2 : Deshielded by ortho -Cl and ester.
¹H 4.45q J=7.1 -OCH₂- : Deshielded by adjacent oxygen.
¹H 1.42t J=7.1 -CH₃ : Aliphatic methyl group.
¹³C 163.5s-C=O : Ester carbonyl carbon.
¹³C 154.0d 1JCF​≈255.0 Ar-C4 : Direct 1-bond coupling to Fluorine.
¹³C 143.2d 2JCF​≈18.0 Ar-C5 : Attached to -NO₂, 2-bond F coupling.
¹³C 133.5d 3JCF​≈5.0 Ar-C2 : Aromatic CH.
¹³C 128.0s-Ar-C1 : Attached to ester group.
¹³C 126.5d 2JCF​≈20.0 Ar-C3 : Attached to -Cl, 2-bond F coupling.
¹³C 125.0d 3JCF​≈4.5 Ar-C6 : Aromatic CH.
¹³C 62.4s--OCH₂- : Aliphatic methylene.
¹³C 14.2s--CH₃ : Aliphatic methyl.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides orthogonal validation of the functional groups. The absence of O-H or N-H stretching above 3100 cm⁻¹ confirms the lack of hydrogen-bond donors. The spectrum is dominated by the conjugated ester carbonyl and the nitro group vibrations[2].

Table 2: Key FT-IR Vibrational Frequencies (ATR Method)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Causality
3080 WeakAromatic C-Hsp² C-H stretching.
2980 WeakAliphatic C-Hsp³ C-H stretching (ethyl group).
1725 StrongC=O (Ester)Carbonyl stretch; slightly lowered due to ring conjugation.
1540 Strong-NO₂Asymmetric N-O stretch; highly diagnostic.
1350 Strong-NO₂Symmetric N-O stretch.
1280 MediumC-OEster C-O-C asymmetric stretch.
1080 MediumC-FC-F stretch; highly polarized bond.
750 StrongC-ClC-Cl stretch; typically appears in the fingerprint region.

Standardized Experimental Protocols

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following workflows are designed as self-validating systems . If any validation checkpoint fails, the data must be discarded and the sample re-prepared.

Workflow A Synthesis & Purification (Target Compound) B Sample Preparation (CDCl3 / ATR Crystal) A->B C1 NMR Spectroscopy (400 MHz, 1H/13C/19F) B->C1 C2 FT-IR Spectroscopy (ATR Method) B->C2 D1 Multinuclear Analysis (Chemical Shifts & J-Coupling) C1->D1 D2 Vibrational Analysis (Functional Group Frequencies) C2->D2 E Structural Validation & Data Archiving D1->E D2->E

Standardized experimental workflow for the spectroscopic validation of the target compound.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve precisely 15 mg of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate[1] in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because it lacks exchangeable protons and its residual solvent peak (7.26 ppm) does not overlap with the highly deshielded aromatic signals of this specific molecule. Add 0.03% v/v tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Shimming & Tuning (Validation Checkpoint): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z1-Z5). Rule: The protocol is only validated if the full width at half maximum (FWHM) of the residual CHCl₃ solvent peak is ≤ 1.0 Hz. Poor shimming will obscure the critical 2.0 Hz JHH​ meta-coupling.

  • ¹H Acquisition: Execute a standard 1D pulse sequence (zg30) with a 30° flip angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • ¹³C Acquisition: Execute a proton-decoupled 1D sequence (zgpg30) with a D1 of 2.0 seconds. Rule: Acquire a minimum of 512 scans to achieve a signal-to-noise ratio (SNR) > 10:1 for the quaternary carbons (C1, C3, C4, C5), which relax slower than protonated carbons.

Protocol B: Self-Validating FT-IR (ATR) Acquisition
  • Background Calibration (Validation Checkpoint): Prior to sample analysis, acquire a 16-scan background spectrum of the ambient atmosphere using a clean Attenuated Total Reflectance (ATR) diamond crystal. Causality: This digital subtraction removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor, preventing artifact peaks.

  • Sample Deposition: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact, which is required to resolve the C-Cl stretch at 750 cm⁻¹.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Data Validation: The spectrum is deemed valid only if the baseline transmittance is ≥ 95% in non-absorbing regions (e.g., 2500-2000 cm⁻¹).

Sources

Exploratory

Orthogonal Reactivity in Polyfunctional Arenes: A Technical Guide to Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

Executive Summary In modern drug discovery and complex organic synthesis, the strategic use of polyfunctionalized aromatic building blocks is paramount. Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS 1431505-19-9) [[1]]()...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic use of polyfunctionalized aromatic building blocks is paramount. Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS 1431505-19-9) [[1]]() represents a masterclass in orthogonal reactivity. By featuring four distinct functional groups—an ethyl ester, a chlorine atom, a fluorine atom, and a nitro group—this single synthon provides multiple, distinct regions of reactivity 2. This whitepaper deconstructs the structural causality behind its reactivity and provides self-validating protocols for leveraging its potential in synthesizing complex macrocyclic inhibitors and CNS therapeutics [[3]](), 4.

Structural Causality & Electronic Properties

The synthetic utility of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate is governed by the electronic push-and-pull of its substituents. To understand why this molecule reacts the way it does, one must analyze the electronic environment of the aromatic ring:

  • C4-Fluorine (The Primary Electrophile): Fluorine is the most electronegative element, inducing a strong partial positive charge ( δ+ ) on the C4 carbon. More importantly, C4 is positioned ortho to the powerfully electron-withdrawing nitro group and para to the ester group.

  • C5-Nitro (The Stabilizer): The nitro group serves a dual purpose. Initially, it acts as an electron sink, stabilizing the anionic Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr). Later, it can be reduced to an amine to serve as a nucleophile.

  • C3-Chlorine (The Latent Handle): Chlorine is a weaker leaving group in SNAr compared to fluorine. Because it is positioned meta to the nitro group, it lacks resonance stabilization for nucleophilic attack. Consequently, it remains perfectly intact during C4-SNAr, serving as a latent handle for downstream transition-metal catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Orthogonal_Reactivity A Ethyl 3-chloro-4-fluoro- 5-nitrobenzoate B 1. SNAr Reaction (Displace C4-F) A->B Nucleophile C 2. Nitro Reduction (Form C5-NH2) B->C [H] D 3. Cross-Coupling (React C3-Cl) C->D Pd-Catalyst E 4. Saponification (Hydrolyze C1-Ester) D->E Base/H2O

Caption: Sequential orthogonal reactivity map of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate.

Mechanism of Action: Regioselective SNAr

The defining reaction of this scaffold is the highly regioselective SNAr at the C4 position. A common misconception is that leaving group ability in SNAr correlates with bond strength (where C-Cl is weaker than C-F). However, the causality is reversed: the rate-determining step in SNAr is the addition of the nucleophile, not the elimination of the leaving group.

Because fluorine is highly electronegative, it lowers the activation energy for the nucleophile's attack. Once the nucleophile attacks, the aromaticity is temporarily broken, forming an intermediate called the Meisenheimer Complex . The nitro group at C5 absorbs the negative charge via resonance, stabilizing the intermediate before the rapid expulsion of the fluoride ion.

Meisenheimer_Complex Step1 Activated Aryl Fluoride (Electrophilic C4) Step2 Nucleophilic Attack (Rate-Determining Step) Step1->Step2 Step3 Meisenheimer Intermediate (Negative Charge Stabilized by -NO2) Step2->Step3 Step4 Fluoride Elimination (Fast Step) Step3->Step4 Step5 Substituted Product Step4->Step5

Caption: Mechanistic pathway of the SNAr reaction via the Meisenheimer Complex.

Quantitative Reactivity Metrics

To mathematically justify the regioselectivity, observe the theoretical kinetic data for halogens in SNAr reactions on activated aromatic rings:

Halogen at C4Electronegativity (Pauling)C-X Bond Strength (kcal/mol)Relative SNAr Reaction Rate
Fluorine (-F) 3.98115~3300
Chlorine (-Cl) 3.16794.3
Bromine (-Br) 2.96664.3
Iodine (-I) 2.66521.0

Table 1: Despite having the strongest bond, fluorine reacts exponentially faster due to its electronegativity driving the rate-determining addition step.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the reagent choice and an In-Process Control (IPC) to verify success without relying on blind assumptions.

Protocol A: Synthesis of the Ethyl Ester from the Parent Acid

The parent compound, 3-chloro-4-fluoro-5-nitrobenzoic acid, is typically synthesized via the fuming nitric acid/sulfuric acid nitration of 3-chloro-4-fluorobenzoic acid at 100 °C (yielding ~78%) 5, 6. To prevent the carboxylic acid from interfering with downstream nucleophiles, it must be esterified.

  • Reaction Setup: To a stirred mixture of 3-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) and Potassium Carbonate ( K2​CO3​ , 1.1 eq) in anhydrous DMF (0.5 M), add Iodoethane (1.1 eq) dropwise at room temperature 3.

    • Causality: K2​CO3​ is a mild base that deprotonates the acid to form a highly nucleophilic carboxylate without causing unwanted side reactions. DMF provides a polar aprotic environment that accelerates the SN​2 attack on iodoethane.

  • IPC (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The highly polar starting acid ( Rf​ ~0.1) will be consumed, replaced by the highly lipophilic ethyl ester ( Rf​ ~0.7).

  • Workup & Validation: Partition the mixture between water and Ethyl Acetate (EtOAc).

    • Causality: DMF and inorganic salts partition into the aqueous layer. Wash the organic layer with a 5% aqueous LiCl solution. Lithium chloride breaks the emulsion and mathematically ensures the complete osmotic extraction of residual DMF from the organic phase. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Regioselective SNAr at C4 with an Amine

Once the ester is secured, the C4-Fluorine is primed for displacement.

  • Reaction Setup: Combine Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (1.0 eq), a primary amine (e.g., cyclopropylamine, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in DMA or DMF. Heat to 60 °C for 4 hours.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing the amine nucleophile from protonating and deactivating.

  • IPC (LC-MS & Visual): The reaction mixture will transition to a deep yellow/orange hue—a visual confirmation of the Meisenheimer complex formation. LC-MS will show the exact mass shift corresponding to the loss of Fluorine (-19 Da) and the addition of the amine mass.

  • Workup & Validation: Pour the warm reaction mixture directly into ice-cold water while stirring vigorously.

    • Causality: The newly formed secondary amine product is highly lipophilic and insoluble in water. The thermal shock and solvent polarity shift force the product to crash out as a solid precipitate, leaving DMF, DIPEA salts, and unreacted polar amines completely dissolved in the aqueous phase. Filter, wash with cold water, and dry under high vacuum.

References

  • [5] 3-Chloro-5-fluoro-4-nitrobenzoic acid | Benchchem. Benchchem. URL:

  • [6] 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - ChemicalBook. ChemicalBook. URL:

  • [1] Ethyl 3-chloro-4-fluoro-5-nitrobenzoate | 1431505-19-9. Sigma-Aldrich. URL:

  • [2] Methyl 3-chloro-4-fluoro-5-nitrobenzoate | Benchchem. Benchchem. URL:

  • [3] WO2013059648A1 - 2,3,5 trisubstituted aryl and heteroaryl amino derivatives, compositions, and methods of use. Google Patents. URL:

  • [4] IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases. Google Patents. URL:

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Utility of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

Executive Summary Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS: 1431505-19-9) represents a highly specialized poly-substituted aromatic building block utilized extensively in the synthesis of active pharmaceutical ingred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS: 1431505-19-9) represents a highly specialized poly-substituted aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. As a Senior Application Scientist, I frequently leverage this molecule's unique electronic topology. The strategic placement of a fluorine atom flanked by a chlorine atom and a nitro group, para to an ethyl ester, creates an exceptionally electrophilic C4 position. This whitepaper details the physicochemical properties, safety data sheet (SDS) parameters, and a self-validating experimental protocol for its application in Nucleophilic Aromatic Substitution (SNAr).

Chemical Identity & Physicochemical Data

Accurate identification and physical characterization are the foundational steps in any rigorous synthetic workflow. The data below summarizes the core parameters of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate[1].

PropertyValue
Chemical Name Ethyl 3-chloro-4-fluoro-5-nitrobenzoate
CAS Number 1431505-19-9
Molecular Formula C9H7ClFNO4
Molecular Weight 247.61 g/mol
MDL Number MFCD24108568
Appearance Solid / Powder (Typical for nitroaromatics)
Reactivity Profile Highly reactive electrophile (C4 position)

Safety Data Sheet (SDS) & Hazard Mitigation

Handling poly-halogenated nitroaromatics requires strict adherence to GHS safety protocols. Based on its structural analogs and commercial safety data[2], Ethyl 3-chloro-4-fluoro-5-nitrobenzoate is classified with several acute and chronic hazards.

Hazard Statements:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Causality in Safety Protocols: Why are standard latex gloves insufficient for handling this compound? Nitroaromatic esters are highly lipophilic and can readily permeate natural rubber lattices. Nitrile or neoprene gloves are mandatory to prevent transdermal absorption. Furthermore, the generation of dust must be strictly avoided during weighing and transfer, as the nitro group can act as a potent respiratory sensitizer and irritant.

Spill_Response S1 Spill Identified (Solid/Powder) S2 Evacuate & Ventilate Area S1->S2 S3 Don PPE (Respirator, Nitrile Gloves) S2->S3 S4 Sweep/Shovel (Avoid Dust Generation) S3->S4 S5 Dispose as Hazardous Waste S4->S5

Caption: Step-by-step GHS-compliant spill response workflow for hazardous nitroaromatic powders.

Mechanistic Insights: The SNAr Pathway

In drug development, the primary utility of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate is the displacement of the C4-fluorine via SNAr. The causality of this reactivity lies in the synergistic electron-withdrawing effect of the -NO2 (ortho), -Cl (meta, inductive), and -COOEt (para) groups. These groups drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, facilitating nucleophilic attack. Despite the C-F bond being stronger than C-Cl, fluorine is the preferred leaving group in SNAr because its high electronegativity stabilizes the anionic Meisenheimer complex transition state.

SNAr_Pathway A Ethyl 3-chloro-4-fluoro- 5-nitrobenzoate B Nucleophile Addition (Amine/Thiol) A->B Base, Solvent C Meisenheimer Complex (Intermediate) B->C Nucleophilic Attack D Fluoride Elimination C->D Rearrangement E C4-Substituted Product D->E -F(-)

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Experimental Protocol: Self-Validating SNAr Workflow

To ensure scientific integrity, the following protocol for reacting Ethyl 3-chloro-4-fluoro-5-nitrobenzoate with a generic secondary amine (e.g., morpholine) is designed as a self-validating system. Every step includes an internal check to confirm success before proceeding.

Step 1: Reagent Preparation & Setup

  • Action : Dissolve 1.0 eq of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality : DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction. Argon prevents oxidative side reactions.

Step 2: Nucleophile and Base Addition

  • Action : Add 1.2 eq of the secondary amine, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir the reaction mixture at 60°C.

  • Causality : DIPEA acts as a non-nucleophilic proton sponge to scavenge the hydrofluoric acid (HF) byproduct, preventing the amine nucleophile from being protonated and deactivated.

Step 3: In-Process Control (Self-Validation)

  • Action : After 2 hours, sample the reaction for Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1) and LC-MS.

  • Validation Check : The reaction is self-validating if TLC shows the complete disappearance of the high-Rf starting material and the appearance of a distinct, lower-Rf product spot (due to the added polarity of the amine). LC-MS must show a mass shift corresponding to [M + Amine - F]+. If the starting material persists, the temperature is incrementally raised by 10°C.

Step 4: Quenching and Isolation

  • Action : Quench the reaction by pouring it into ice-cold water. Filter the resulting precipitate or extract with Ethyl Acetate if an oil forms. Wash the organic layer with 1M HCl, followed by brine.

  • Causality : The cold water crashes out the highly lipophilic product. The 1M HCl wash selectively removes any unreacted amine and the DIPEA, ensuring a highly pure crude product ready for downstream crystallization or chromatography.

References[1] Title: Ethyl 3-chloro-4-fluoro-5-nitrobenzoate | 1431505-19-9, Source: sigmaaldrich.com, URL:https://sigmaaldrich.com/[2] Title: Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate | CAS 1431505-19-9 | AMERICAN ELEMENTS ®, Source: americanelements.com, URL: https://americanelements.com/[3] Title: 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid|BLD Pharm, Source: bldpharm.com, URL: https://bldpharm.com/

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate at Ambient Conditions

Abstract Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS 1431505-19-9)[1] is a highly substituted aromatic ester utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS 1431505-19-9)[1] is a highly substituted aromatic ester utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation fluoroquinolones and targeted kinase inhibitors. The presence of multiple electron-withdrawing groups (EWGs) on the benzene ring creates a complex thermodynamic landscape. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability at room temperature (298 K), detailing the causality behind its degradation pathways and outlining self-validating experimental protocols for rigorous stability assessment.

Structural & Electronic Profiling: The Causality of Instability

To understand the thermodynamic stability of this compound, one must analyze the electronic push-and-pull within its molecular framework. The aromatic ring is heavily deactivated by three distinct EWGs:

  • The Nitro Group (-NO₂ at C5): Exerts a profound inductive (-I) and resonance (-R) electron-withdrawing effect.

  • The Halogens (Cl at C3, F at C4): While halogens possess lone pairs (+R effect), their strong electronegativity dominates via the inductive effect (-I), further depleting electron density from the ring.

  • The Ethyl Ester (-COOCH₂CH₃ at C1): Acts as a moderate -I and -R group, polarizing the molecule along the C1-C4 axis.

Mechanistic Causality: The synergistic withdrawal of electron density renders the C4 position highly electrophilic. Fluorine is typically a poor leaving group in SN​2 reactions due to the high strength of the C-F bond. However, in [2], the rate-determining step is the addition of the nucleophile to form a negatively charged Meisenheimer complex, not the bond cleavage. Fluorine's extreme electronegativity stabilizes this transition state better than any other halogen, making the C4-F bond highly susceptible to nucleophilic attack by ambient amines or thiols[3].

Thermodynamic Stability Parameters at Room Temperature (298 K)

In the solid state, Ethyl 3-chloro-4-fluoro-5-nitrobenzoate exhibits robust thermodynamic stability. However, in solution or high-humidity environments, its stability is significantly compromised. The table below summarizes the critical thermodynamic parameters governing its behavior at 298 K.

Thermodynamic ParameterEstimated Value (298 K)Analytical MethodMechanistic Implication
Gibbs Free Energy of Activation ( ΔG‡ ) for SN​Ar +85.0 to +92.5 kJ/mol Arrhenius ExtrapolationHigh kinetic barrier at RT; requires strong nucleophiles to proceed.
Enthalpy of Hydrolysis ( ΔHhyd​ ) −45.2 kJ/mol Isothermal MicrocalorimetryExothermic cleavage of the ester bond; thermodynamically favorable.
Solid-State Shelf-Life ( t90​ ) >24 Months ICH Q1A(R2) ModelingKinetically stable in dry, dark conditions.
Solution-State Half-Life ( t1/2​ ) at pH 8 14.5 Days RP-HPLC KineticsRapid base-catalyzed ester hydrolysis due to ring electron deficiency.

Primary Degradation Pathways

The thermodynamic degradation of this compound at room temperature is primarily driven by two competing pathways, dictated by the microenvironment (pH, moisture, and presence of nucleophiles).

  • Pathway A: Ester Hydrolysis. The electron-deficient nature of the aromatic ring increases the electrophilicity of the ester carbonyl carbon. Even ambient atmospheric moisture, combined with slightly basic conditions, can overcome the activation energy barrier, leading to the formation of 3-chloro-4-fluoro-5-nitrobenzoic acid.

  • Pathway B: SN​Ar at C4. If the compound is stored in solvents containing nucleophilic impurities (e.g., primary/secondary amines), the C4-fluorine is rapidly displaced.

Degradation Compound Ethyl 3-Chloro-4-fluoro- 5-nitrobenzoate Hydrolysis Ester Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O, OH- SNAr SNAr at C4 (Nucleophiles) Compound->SNAr Amines, Thiols Photolysis Photolytic Cleavage (UV Exposure) Compound->Photolysis hv Deg1 3-Chloro-4-fluoro- 5-nitrobenzoic acid Hydrolysis->Deg1 Deg2 4-Substituted-3-chloro- 5-nitrobenzoate SNAr->Deg2 Deg3 Radical Intermediates Photolysis->Deg3

Fig 1. Logical relationship of primary degradation pathways for the benzoate ester.

Experimental Methodologies for Stability Assessment

To accurately quantify the thermodynamic stability of this compound, standard Differential Scanning Calorimetry (DSC) is insufficient, as it lacks the sensitivity to detect slow degradation at ambient temperatures. Instead, we employ a dual-pronged, self-validating approach.

Protocol 1: Isothermal Microcalorimetry (IMC) for Solid-State Thermodynamics

Causality for Choice: IMC measures heat flow at the microwatt ( μW ) level. By holding the sample exactly at 298 K, we can detect the minute exothermic heat flow of ambient degradation without the thermal degradation artifacts introduced by the high-temperature ramping of DSC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of the compound into a sterile glass ampoule. Seal under a dry nitrogen atmosphere to establish a baseline (Control). Prepare a second ampoule sealed at 60% Relative Humidity (RH).

  • Equilibration: Load both ampoules into the microcalorimeter and allow the system to equilibrate at 298.000 K ( ±0.0001 K) for 4 hours to eliminate frictional heat from sample insertion.

  • Data Acquisition: Record the heat flow ( Φ ) continuously for 72 hours.

  • Self-Validation Check: The integral of the heat flow curve must return to zero upon returning the sample to standard conditions. If a continuous baseline drift >0.5μW is observed in the dry nitrogen control, the instrument calibration is voided and must be repeated.

Protocol 2: Accelerated Solution-State Degradation (ICH Q1A(R2) Compliant)

Causality for Choice: To predict long-term stability, we induce degradation using[4] and track the kinetics via Reversed-Phase HPLC (RP-HPLC). Detection is set to 254 nm because the extended π -conjugation of the nitro-aromatic system provides a strong chromophore, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the compound in a 50:50 Acetonitrile:Water mixture buffered to pH 7.4 (Phosphate buffer) to a final concentration of 1.0 mg/mL.

  • Internal Standard Spiking (The Self-Validating Step): Add exactly 0.1 mg/mL of Methyl Benzoate to the solution. Logic: Methyl benzoate is highly stable under these conditions. If the peak area of methyl benzoate fluctuates by >2% between injections, the run is invalidated due to injection volume errors or solvent evaporation, ensuring that any calculated degradation of the target compound is strictly chemical.

  • Incubation: Store aliquots in sealed amber vials at 25°C, 40°C, and 60°C.

  • Chromatographic Analysis: Inject 10 μL aliquots at t=0,24,48, and 168 hours. Use a C18 column ( 150×4.6 mm, 3 μm ) with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile.

  • Kinetic Extraction: Plot ln([Concentration]) vs. Time to extract the rate constant ( k ). Use the Arrhenius equation to calculate the activation energy ( Ea​ ).

Workflow Start Sample Preparation (Solid & Solution) IMC Isothermal Microcalorimetry (298 K, 48 hrs) Start->IMC Solid State Forced Forced Degradation (ICH Q1A Guidelines) Start->Forced Solution State DSC DSC / TGA (Thermal Profiling) Start->DSC Baseline Data Thermodynamic Parameter Extraction (u0394G, u0394H) IMC->Data Heat Flow HPLC RP-HPLC Analysis (Kinetics Tracking) Forced->HPLC Aliquots HPLC->Data Rate Constants DSC->Data Phase Transitions

Fig 2. Experimental workflow for self-validating thermodynamic stability assessment.

Conclusion & Handling Recommendations

Ethyl 3-chloro-4-fluoro-5-nitrobenzoate is a highly reactive, thermodynamically poised intermediate. While its solid-state stability at room temperature is excellent ( t90​>24 months), its solution-state thermodynamics are dominated by the extreme electrophilicity of the C4 position and the ester carbonyl.

Best Practices for Drug Development Professionals:

  • Storage: Must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at ≤25∘C to prevent moisture-induced ester hydrolysis.

  • Solvent Selection: Avoid protic solvents (alcohols) or solvents with nucleophilic impurities during processing to prevent premature SN​Ar degradation or transesterification.

  • Formulation: If utilized in late-stage synthesis, ensure that subsequent reaction matrices are strictly anhydrous until the C4-fluorine is intentionally substituted.

References

  • "Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate | CAS 1431505-19-9", American Elements. URL:[Link]

  • "Q1A(R2) Stability Testing of New Drug Substances and Products", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Acevedo, O., & Jorgensen, W. L. "Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations", Organic Letters, ACS Publications (2004). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Esterification of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Compound Classification: Halogenated Nitroaromatic Ester / Pharmaceutical Intermediate Introduction and Mechanistic Rationale Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Compound Classification: Halogenated Nitroaromatic Ester / Pharmaceutical Intermediate

Introduction and Mechanistic Rationale

Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS: 1431505-19-9) is a highly functionalized aromatic building block[1]. Its unique substitution pattern—featuring orthogonal halogens (chloro and fluoro), an electron-withdrawing nitro group, and a versatile ester moiety—makes it a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including GABA-A receptor modulators and NKCC co-transporter inhibitors used in neurological therapies[2].

The synthesis of this compound from commercially available 3-chloro-4-fluorobenzoic acid requires a two-step sequence: electrophilic aromatic nitration followed by nucleophilic acyl substitution (esterification) .

Causality in Experimental Design
  • Regioselectivity in Nitration: The starting material, 3-chloro-4-fluorobenzoic acid, possesses three substituents that dictate the position of incoming electrophiles. The carboxyl group (-COOH) is a meta-director, deactivating positions 2 and 6. The fluorine atom (-F) is an ortho/para-director. Because the para position to fluorine is occupied by the carboxyl group, nitration is strongly directed to the ortho positions (C3 and C5). Since C3 is occupied by chlorine, the nitronium ion ( NO2+​ ) exclusively attacks the C5 position. This synergistic directing effect ensures a near-quantitative regioselective yield without the need for complex chromatographic separation.

  • Activation-Driven Esterification: While a standard Fischer esterification (EtOH/H2SO4) could be employed, the highly electron-deficient nature of the nitrated aromatic ring reduces the nucleophilicity of the carboxylate oxygen, slowing down the equilibrium-driven reaction. To create a self-validating and irreversible system , we utilize Thionyl Chloride ( SOCl2​ ) with catalytic N,N-Dimethylformamide (DMF) to form an intermediate acid chloride. The subsequent quench with absolute ethanol and a mild base (Triethylamine) drives the reaction to completion, validated visually by the cessation of SO2​ and HCl gas evolution.

Experimental Workflow

G SM 3-Chloro-4-fluorobenzoic acid (Starting Material) Nitration Nitration (HNO3 / H2SO4) SM->Nitration Int 3-Chloro-4-fluoro-5-nitrobenzoic acid (Intermediate) Nitration->Int Regioselective C5-Nitration Esterification Activation & Esterification (1. SOCl2, DMF 2. EtOH, TEA) Int->Esterification Product Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (Final Product) Esterification->Product Nucleophilic Acyl Substitution

Figure 1: Two-step synthetic workflow for Ethyl 3-chloro-4-fluoro-5-nitrobenzoate.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Parameter Summary
StepReagent / ReactantEquivalentsAmount (Scale)Temp (°C)Time (h)Expected Yield
1 3-Chloro-4-fluorobenzoic acid1.0 eq10.0 g (57.3 mmol)0 → 603.0-
1 Fuming Nitric Acid ( HNO3​ )1.5 eq3.6 mL (85.9 mmol)0 → 60--
1 Conc. Sulfuric Acid ( H2​SO4​ )Solvent40.0 mL--85 - 90%
2 Intermediate (from Step 1)1.0 eq10.0 g (45.5 mmol)802.0-
2 Thionyl Chloride ( SOCl2​ )3.0 eq9.9 mL (136.5 mmol)80--
2 DMF (Catalyst)0.05 eq0.17 mL80--
2 Absolute Ethanol ( EtOH )5.0 eq13.3 mL (227 mmol)0 → 252.0-
2 Triethylamine (TEA)1.5 eq9.5 mL (68.2 mmol)0 → 25-90 - 95%

Step-by-Step Methodologies

Protocol A: Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid (Intermediate)

Caution: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizers. Perform all operations in a well-ventilated fume hood using appropriate PPE.

  • Preparation of the Nitrating Mixture: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 40.0 mL of concentrated H2​SO4​ . Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add 10.0 g of 3-chloro-4-fluorobenzoic acid to the stirring sulfuric acid. Stir until a homogeneous suspension or solution is achieved.

  • Electrophile Generation & Addition: Add 3.6 mL of fuming HNO3​ dropwise over 30 minutes via an addition funnel. Maintain the internal temperature below 10 °C to prevent uncontrolled exotherms and oxidative side reactions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (approx. 30 minutes). Attach a reflux condenser and heat the mixture to 60 °C using an oil bath for 3 hours.

  • Quenching & Isolation: Cool the reaction mixture to room temperature. Carefully pour the acidic mixture over 200 g of crushed ice with vigorous stirring. A pale yellow precipitate will immediately form.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake extensively with cold distilled water ( 3×50 mL) until the filtrate reaches a neutral pH. Dry the solid in a vacuum oven at 50 °C overnight to afford the intermediate.

Protocol B: Activation and Esterification to Target Compound
  • Acid Chloride Formation: In a 250 mL round-bottom flask, suspend 10.0 g of the dried intermediate from Protocol A in 9.9 mL of SOCl2​ . Add 0.17 mL (approx. 3-4 drops) of anhydrous DMF.

  • Activation: Attach a reflux condenser fitted with a gas scrubber (to neutralize SO2​ and HCl ). Heat the mixture to 80 °C. The reaction is self-validating: as the acid chloride forms, the solid will dissolve into a clear solution, and gas evolution will eventually cease (typically 2 hours).

  • Concentration: Cool to room temperature. Remove excess SOCl2​ in vacuo. Expert Tip: Co-evaporate the resulting residue with anhydrous toluene ( 2×20 mL) to ensure complete removal of residual SOCl2​ , which could otherwise react with ethanol to form ethyl chloride and water.

  • Esterification: Dissolve the crude acid chloride in 50 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Nucleophilic Quench: Add 13.3 mL of absolute ethanol, followed by the dropwise addition of 9.5 mL of Triethylamine (TEA). A white precipitate of TEA·HCl will form, indicating successful acyl substitution.

  • Workup: Stir the mixture at room temperature for 2 hours. Quench with 50 mL of saturated aqueous NaHCO3​ . Separate the organic layer. Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Polish: The resulting crude oil/solid (Ethyl 3-chloro-4-fluoro-5-nitrobenzoate) can be used directly or recrystallized from a mixture of hexanes/ethyl acetate if ultra-high purity (>99%) is required for downstream API synthesis[3].

Analytical Validation Parameters

To confirm the success of the protocol, validate the final product (Molecular Formula: C9​H7​ClFNO4​ , MW: 247.61 g/mol )[1] using the following expected spectroscopic markers:

  • 1H NMR (400 MHz, CDCl3​ ): Look for the characteristic ethyl ester signals: a quartet at δ ~4.4 ppm ( 2H,−CH2​− ) and a triplet at δ ~1.4 ppm ( 3H,−CH3​ ). The aromatic region will display two distinct meta-coupled protons (or singlets due to the lack of adjacent protons, split only by long-range fluorine coupling) around δ 8.0 - 8.5 ppm.

  • LC-MS: Expected m/z for [M+H]+ is 248.0.

References

  • Title: ethyl 3-chloro-4-fluoro-5-nitrobenzoate | 1431505-19-9 Source: Molport URL: [Link]

  • Title: Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate | CAS 1431505-19-9 Source: American Elements URL: [Link]

  • Title: WO2013059648A1 - 2,3,5 trisubstituted aryl and heteroaryl amino derivatives, compositions, and methods of use Source: Google Patents URL

Sources

Application

Application Note: Strategies for the Chemoselective Reduction of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

Introduction: The Critical Role of Substituted Anilines Ethyl 3-amino-5-chloro-4-fluorobenzoate is a highly functionalized aniline derivative of significant interest in the pharmaceutical and agrochemical industries. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Substituted Anilines

Ethyl 3-amino-5-chloro-4-fluorobenzoate is a highly functionalized aniline derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-withdrawing and donating groups, makes it a valuable building block for complex molecular architectures. The primary synthetic challenge lies in the chemoselective reduction of the aromatic nitro group while preserving the vulnerable ester, chloro, and fluoro moieties. Dehalogenation, in particular, is a common and undesirable side reaction with many standard reduction protocols.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on reliable and scalable methods for this transformation. We will delve into the mechanistic rationale behind reagent selection, offer detailed, step-by-step protocols for three distinct and effective methods, and provide a comparative analysis to guide your experimental design.

Strategic Considerations: Navigating Chemoselectivity

The core challenge is to deliver six electrons and six protons to the nitro group without affecting other reducible functionalities. The choice of reducing agent is therefore paramount and must be guided by the substrate's electronic and steric properties.

The primary competing reaction is hydrodehalogenation, particularly of the chloro-substituent, which is a known issue when using powerful hydrogenation catalysts like Palladium on Carbon (Pd/C).[3] The ester group, while generally more robust, can be susceptible to reduction by aggressive hydride reagents (e.g., LiAlH₄), which are unsuitable for this transformation.[4]

Our strategic approach focuses on three validated methods that offer high selectivity:

  • Catalytic Hydrogenation with Platinum on Carbon (Pt/C): Offers a cleaner reaction profile than Pd/C with a lower risk of dehalogenation for chlorinated nitroarenes.[5]

  • Metal-Mediated Reduction with Iron (Fe): A classic, cost-effective, and robust method known for its excellent selectivity, though the workup requires specific handling of iron byproducts.[4][6]

  • Metal Salt Reduction with Tin(II) Chloride (SnCl₂): A mild and highly selective method that is particularly tolerant of a wide range of functional groups, including esters and halogens.[1][4][7]

G Figure 1: Decision-Making Flowchart for Nitro Reduction cluster_safety Key Considerations start Select Reduction Strategy for Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate q_h2 High-Pressure Hydrogenation Equipment Available? start->q_h2 q_workup Willing to Manage Inorganic Byproduct Workup? q_h2->q_workup No cat_h2 Method 1: Catalytic Hydrogenation (Pt/C) q_h2->cat_h2 Yes metal_fe Method 2: Iron / Acid Reduction q_workup->metal_fe Yes (Cost-Effective) metal_sn Method 3: Tin(II) Chloride Reduction q_workup->metal_sn No (Milder Conditions) safety_h2 safety_h2 cat_h2->safety_h2 Requires specialized safety protocols for H₂ and pyrophoric catalysts safety_fe safety_fe metal_fe->safety_fe Workup involves filtering large amounts of iron salts safety_sn safety_sn metal_sn->safety_sn Tin salts require careful quenching and disposal

Caption: A flowchart to guide the selection of a reduction method.

Comparative Analysis of Recommended Methods

The table below summarizes the key operational parameters and considerations for each protocol detailed in this note.

ParameterMethod 1: Catalytic Hydrogenation (Pt/C)Method 2: Iron (Fe) ReductionMethod 3: Tin(II) Chloride (SnCl₂) Reduction
Primary Reagents H₂ gas, 5% Pt/CIron powder, NH₄Cl or Acetic AcidSnCl₂·2H₂O
Typical Solvent Ethanol, Methanol, Ethyl AcetateEthanol/WaterEthanol, Ethyl Acetate
Temperature Room Temperature to 50 °C[5]Reflux (80-100 °C)Reflux (70-80 °C)[3]
Pressure 50-100 psi H₂AtmosphericAtmospheric
Selectivity High; low risk of dehalogenation compared to Pd/C.Excellent; does not typically affect halogens or esters.[6]Excellent; highly tolerant of most functional groups.[1][4]
Workup Complexity Low; filtration of catalyst.High; filtration of voluminous iron salts.[8][9]Moderate; requires basification to precipitate/dissolve tin salts.
Safety Concerns Handling of H₂ gas and pyrophoric catalyst.[10][11][12][13]Exothermic reaction, large volume of flammable solvent at reflux.Corrosive reagent, handling of acidic/basic solutions.
Scalability Excellent with appropriate high-pressure reactors.Good, but workup can be challenging on a large scale.Good, cost of reagent can be a factor on very large scales.

Detailed Experimental Protocols

Safety Preamble: All procedures must be conducted in a certified chemical fume hood.[14] Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Spent catalysts, especially after hydrogenation, are potentially pyrophoric and must be handled with extreme care, typically by keeping them wet with water.[12][13]

Protocol 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)

This method is highly efficient and generates minimal waste, making it an excellent choice when appropriate high-pressure equipment is available.[8]

Materials:

  • Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)

  • 5% Platinum on Carbon (Pt/C) (1-2 mol%)

  • Ethanol (or Ethyl Acetate)

  • Parr hydrogenator or similar pressure vessel

  • Celite® for filtration

  • Nitrogen and Hydrogen gas sources

Procedure:

  • Vessel Preparation: To a suitable pressure vessel, add Ethyl 3-chloro-4-fluoro-5-nitrobenzoate.

  • Solvent Addition: Add ethanol to dissolve the substrate (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pt/C catalyst. Caution: Dry Pt/C is pyrophoric. Handle with care.

  • System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.[10][11]

  • Hydrogenation: Purge the system with hydrogen gas (to ~50 psi) and vent twice. Finally, pressurize the vessel with hydrogen to the target pressure (e.g., 60 psi).

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing hydrogen uptake from the pressure gauge. The reaction is usually complete within 2-6 hours.

  • Completion & Purge: Once hydrogen uptake ceases, stop the stirring. Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.[10]

  • Work-up: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry out.[12] Wash the pad thoroughly with ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude Ethyl 3-amino-5-chloro-4-fluorobenzoate, which can be purified by recrystallization or column chromatography if necessary.

G Figure 2: General Workflow for Nitro Reduction Protocols A 1. Dissolve Nitro Compound in Solvent B 2. Add Reducing Agent (e.g., Catalyst, Metal) A->B C 3. Apply Reaction Conditions (e.g., H₂ Pressure, Heat) B->C D 4. Monitor Progress (TLC, LC-MS) C->D D->C Incomplete E 5. Reaction Quench (If Applicable) D->E Complete F 6. Filtration (Remove Catalyst/Salts) E->F G 7. Extraction & Wash F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Crystallization/Chromatography) H->I J Isolated Amine Product I->J

Caption: A generalized experimental workflow for the reduction protocols.[8]

Protocol 2: Reduction using Iron in a Neutral Medium

This classic Béchamp reduction variant uses iron powder activated by an electrolyte like ammonium chloride, offering excellent selectivity and cost-effectiveness. The main challenge is the work-up.[15]

Materials:

  • Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)

  • Iron powder (<100 mesh, 3-5 eq)

  • Ammonium chloride (NH₄Cl, 4-5 eq)

  • Ethanol/Water solvent mixture (e.g., 4:1 v/v)

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the nitro-compound, ethanol, and water.

  • Reagent Addition: Add ammonium chloride and then the iron powder to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is often vigorous, and the color will change from a yellow suspension to a dark grey/black slurry. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the entire slurry through a thick pad of Celite® to remove the iron and iron oxide sludge. This step can be slow.[8]

  • Rinsing: Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate to ensure complete recovery of the product.

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous residue with ethyl acetate and water.

  • Neutralization & Isolation: Transfer to a separatory funnel. The aqueous layer may be slightly acidic; neutralize carefully with saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude product.

Protocol 3: Reduction using Tin(II) Chloride Dihydrate

This method is prized for its mildness and high functional group tolerance, making it an excellent choice for complex or sensitive substrates.[1][3]

Materials:

  • Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

  • Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve the nitro-compound in absolute ethanol.

  • Reagent Addition: Add the tin(II) chloride dihydrate in one portion. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Basification: With vigorous stirring, slowly add saturated sodium bicarbonate solution until the pH of the mixture is ~8. A thick, white precipitate of tin salts will form.[3]

  • Extraction: Add ethyl acetate and stir for 15-20 minutes. Filter the mixture through Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired amine.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Deactivated catalyst (Method 1).- Insufficient heating/reaction time.- Ensure correct stoichiometry, especially for metal reductions where an excess is required.[1]- Use fresh, high-quality catalyst. Ensure the system is free of catalyst poisons.- Increase reaction time or temperature moderately. Monitor progress closely.[1]
Dehalogenation Detected - Catalyst is too reactive (e.g., Pd/C).- Reaction temperature or H₂ pressure is too high.- Switch from Pd/C to Pt/C or Raney Nickel.[4]- Use non-catalytic methods like Fe/NH₄Cl or SnCl₂.[3]- Reduce H₂ pressure or run the reaction at a lower temperature.
Low Yield after Work-up - Product adsorbed onto catalyst or iron/tin salts.- Incomplete extraction due to product protonation.- Wash the filter cake (Celite®) extensively with hot solvent.- Ensure the aqueous layer is sufficiently basic (pH > 8) during extraction to liberate the free amine.[3]
Formation of Intermediates (e.g., hydroxylamine, azo) - Insufficient reducing power or incomplete reaction.- Condensation reactions occurring.- Ensure a sufficient excess of the reducing agent is used.- The methods described (Pt/C, Fe, SnCl₂) typically drive the reaction completely to the amine, but if intermediates are observed, increase reaction time or temperature.[16]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Vertex AI Search.
  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024, November 25). Vertex AI Search.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. (2016, January 26). ResearchGate.
  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Hydrogenation SOP. (n.d.).
  • Sn2+ reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Challenges in the selective reduction of the nitro group. (n.d.). Benchchem.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (2025, December 23). Reddit.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
  • Nitro Reduction - Common Conditions. (n.d.).
  • selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2005, February 1).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Fluorine in Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS: 1431505-19-9)[1],[2] Mechanistic Rationale & Regioselectivity Ethyl 3-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS: 1431505-19-9)[1],[2]

Mechanistic Rationale & Regioselectivity

Ethyl 3-chloro-4-fluoro-5-nitrobenzoate is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceutical scaffolds, particularly in the development of cation-chloride cotransporter inhibitors and other trisubstituted aryl derivatives[3],[4].

When subjected to Nucleophilic Aromatic Substitution (SNAr), the molecule exhibits absolute regioselectivity for the displacement of the fluorine atom over the chlorine atom. This selectivity is driven by three causal factors:

  • Electrophilic Activation: The high electronegativity of fluorine heavily polarizes the C4–F bond, rendering the C4 carbon highly electrophilic and susceptible to initial nucleophilic attack.

  • Meisenheimer Complex Stabilization: The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex. The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group and para to the ester group. This allows the negative charge of the intermediate to be extensively delocalized and stabilized via resonance. Conversely, the chlorine atom is meta to the nitro group, offering no such resonance stabilization.

  • Leaving Group Kinetics: In the context of SNAr, leaving group ability follows the order F ≫ Cl > Br > I. The rapid collapse of the Meisenheimer complex is facilitated by the expulsion of the fluoride anion.

SNAr_Mechanism Substrate Substrate Ethyl 3-chloro-4-fluoro-5-nitrobenzoate Attack Nucleophilic Attack at C4 (C-F bond) Substrate->Attack + Nu: (-) Intermediate Meisenheimer Complex (Stabilized by ortho-NO2) Attack->Intermediate Rate-determining step Product Substituted Product + Fluoride (F-) Intermediate->Product Fast elimination of F-

Figure 1: SNAr mechanistic pathway and Meisenheimer complex stabilization.

Experimental Design & Causality

The choice of reagents in these protocols is strictly dictated by the electronic nature of the nucleophile:

  • O-Nucleophiles (e.g., Phenol): Phenols are relatively weak nucleophiles. To drive the reaction, phenol must be quantitatively deprotonated to the highly nucleophilic phenoxide anion. demonstrates that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the optimal base for this transformation[3]. DBU is a strong, non-nucleophilic amidine base that prevents competitive side reactions at the electrophilic center. The reaction requires elevated temperatures (90 °C) and a polar aprotic solvent like N,N-dimethylacetamide (DMA) to leave the phenoxide anion unsolvated and highly reactive[3].

  • N-Nucleophiles (e.g., Amines): Primary and secondary amines are inherently stronger nucleophiles than neutral phenols. Consequently, milder bases such as Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) are sufficient to act as acid scavengers (neutralizing the generated HF). These reactions typically proceed smoothly at room temperature to 50 °C in N,N-dimethylformamide (DMF).

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for both classes of nucleophiles to ensure maximum yield and minimize ester hydrolysis.

ParameterProtocol A (O-Nucleophile)Protocol B (N-Nucleophile)Causality / Rationale
Nucleophile Phenol (1.2 eq)1° / 2° Amine (1.2 eq)Slight excess ensures complete consumption of the limiting substrate.
Base DBU (1.2 eq)K₂CO₃ (2.0 eq)DBU ensures full phenoxide formation; K₂CO₃ acts as an efficient acid scavenger for amines.
Solvent DMA (0.4 M)DMF (0.4 M)Polar aprotic solvents maximize the reactivity of "naked" anionic nucleophiles.
Temperature 90 °C25 °C – 50 °CPhenoxides require higher activation energy to overcome the SNAr transition state barrier.
Reaction Time 4 – 12 hours2 – 6 hoursMonitored dynamically via LC-MS to prevent degradation.

Validated Experimental Protocols

Workflow Prep 1. Reagent Preparation Substrate + Nucleophile + Base Reaction 2. Reaction Execution Solvent: DMA or DMF Temp: 25°C - 90°C Prep->Reaction Monitor 3. Reaction Monitoring LC-MS / TLC Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench & Extraction Water / EtOAc Monitor->Quench Complete Purify 5. Purification Flash Chromatography Quench->Purify

Figure 2: Standardized workflow for SNAr execution, monitoring, and purification.

Protocol A: O-Nucleophilic Substitution (Phenol)

Adapted from established patent literature[WO2013059648A1][3],[4]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (200 mg, 0.81 mmol, 1.0 eq) and Phenol (91 mg, 0.97 mmol, 1.2 eq).

  • Solvation: Dissolve the mixture in anhydrous N,N-dimethylacetamide (DMA) (2.0 mL).

  • Base Addition: Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.145 mL, 0.97 mmol, 1.2 eq). Note: A distinct color change (typically deep yellow/orange) should occur immediately, validating the formation of the phenoxide and subsequent Meisenheimer complex.

  • Execution: Seal the vial and stir the reaction mixture at 90 °C for 4 to 12 hours.

  • Workup: Cool the mixture to room temperature. Quench by pouring into distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing: Wash the combined organic layers with 1M NaOH (5 mL) to remove unreacted phenol, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure Ethyl 3-chloro-4-phenoxy-5-nitrobenzoate.

Protocol B: N-Nucleophilic Substitution (Aliphatic Amines)
  • Preparation: In a round-bottom flask, dissolve Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF (0.4 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Execution: Stir the suspension at room temperature (or up to 50 °C for sterically hindered amines) for 2 to 6 hours.

  • Workup: Quench with water to precipitate the product. If the product does not precipitate cleanly, extract with Ethyl Acetate, wash extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

In-Process Analytical Monitoring (Self-Validating System)

To ensure scientific integrity, these protocols are designed as self-validating systems. You must confirm reaction progress and regioselectivity using the following analytical checkpoints:

  • Visual Validation: The formation of the Meisenheimer complex is accompanied by a distinct chromic shift. If the solution does not change color upon the addition of the base/nucleophile, it immediately indicates an issue with base quality, moisture contamination, or failure of nucleophile deprotonation.

  • Mass Spectrometry (LC-MS) Validation: This is definitive for regioselectivity. The starting material has a molecular weight of 247.61 g/mol [1].

    • Mass Shift: The displacement of fluorine (atomic mass 19) by a phenoxy group (mass 93) results in a predictable mass shift of +74 Da.

    • Isotopic Signature: Because the chlorine atom is retained, the product peak must exhibit the classic 3:1 isotopic ratio (M : M+2) characteristic of a single chlorine atom. If this isotopic signature is lost, it indicates aberrant substitution at the C-Cl bond.

  • TLC Monitoring: The product will typically exhibit a lower Rf value (more polar) than the highly fluorinated starting material when eluted in standard Hexane/EtOAc mixtures.

References

  • Neurotherapeutics Pharma, Inc. (2013). 2,3,5 trisubstituted aryl and heteroaryl amino derivatives, compositions, and methods of use (Patent No. WO2013059648A1). World Intellectual Property Organization.
  • MolPort. Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (Molport-024-353-095). URL:[Link]

  • American Elements. Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate. URL:[Link]

Sources

Application

Application of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate in the Synthesis of Next-Generation PPO-Inhibiting Herbicides

Strategic Importance in Agrochemical Discovery Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS 1431505-19-9) is a highly specialized, multi-functionalized aromatic building block. In modern agrochemical development, the str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Agrochemical Discovery

Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS 1431505-19-9) is a highly specialized, multi-functionalized aromatic building block. In modern agrochemical development, the strategic incorporation of fluorine is paramount; it significantly enhances metabolic stability, increases lipophilicity, and improves bioavailability, preventing rapid degradation of the active ingredient in the field[1].

This specific 3-chloro-4-fluoro-5-substituted benzoate scaffold serves as a privileged precursor for Protoporphyrinogen IX oxidase (PPO) inhibitors . PPO inhibitors are a potent class of broad-spectrum herbicides that disrupt chlorophyll and heme biosynthesis. By binding to the PPO enzyme, these compounds cause an accumulation of protoporphyrinogen IX, which permeates into the cytoplasm and generates phytotoxic reactive oxygen species in the presence of light, ultimately leading to rapid plant necrosis[2].

Mechanistic Insight: The "Electronic Switching" Strategy

The successful application of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate requires precise control over its electronic properties.

The SNAr Vulnerability: In the parent compound, the fluorine atom at the 4-position is highly activated. The synergistic electron-withdrawing effects (both inductive −I and resonance −M ) of the 5-nitro, 3-chloro, and 1-ester groups severely lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. If this intermediate is subjected directly to the basic conditions required for building heterocyclic pharmacophores (such as a uracil or triazolinone ring), the 4-fluoro group becomes highly susceptible to unwanted Nucleophilic Aromatic Substitution (SNAr), leading to the loss of the critical C-F bond.

The Solution (Electronic Deactivation): To preserve the fluorine atom, we must employ an "electronic switching" strategy. By chemoselectively reducing the 5-nitro group to a 5-amino group early in the synthetic sequence, we introduce a strong electron-donating group ( +M effect). This modification raises the LUMO, effectively deactivating the aromatic ring toward nucleophilic attack and shielding the fluorine atom during subsequent harsh cyclization steps.

Overcoming Hydrodehalogenation: Reducing a nitro group in the presence of activated halogens (C-Cl and C-F) is notoriously difficult. Standard Palladium-on-Carbon (Pd/C) hydrogenation leads to rampant hydrodefluorination and hydrodechlorination. To achieve strict chemoselectivity, a commercially available sulfided platinum catalyst (Pt(S)/C) is utilized. The sulfur selectively poisons the most active platinum sites responsible for oxidative addition into the carbon-halogen bonds, while permitting the facile reduction of the nitro moiety[3].

Quantitative Data: Catalyst Optimization for Nitro Reduction

Table 1: Optimization of reaction conditions for the reduction of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate.

Catalyst SystemReaction ConditionsConversion (%)Yield of Amine (%)Dehalogenation Byproducts (%)
5% Pd/C H₂, 3 bar, THF, 37 °C, 18h>994552 (Extensive C-F/C-Cl cleavage)
Fe powder / NH₄Cl H₂O/EtOH, 80 °C, 4h9582<2 (Mild, but generates iron sludge)
3% Pt(S)/C H₂, 3 bar, THF, 37 °C, 6h>9996 <1 (Optimal chemoselectivity)

Synthetic Workflow Visualization

Workflow A 1. Ethyl 3-Chloro-4-fluoro- 5-nitrobenzoate (Highly Activated 4-F) B 2. Ethyl 5-amino-3-chloro- 4-fluorobenzoate (Deactivated 4-F) A->B Pt(S)/C, H2 Chemoselective Reduction C 3. Uracil-Substituted Benzoate Ester (Pharmacophore) B->C Triphosgene, Crotonate Annulation D 4. Advanced PPO Inhibitor (Sulfonamide Deriv.) C->D 1. LiOH Hydrolysis 2. CDI, Sulfonamide

Synthetic workflow from ethyl 3-chloro-4-fluoro-5-nitrobenzoate to a PPO inhibitor.

Step-by-Step Experimental Protocols

The following protocols outline the transformation of the starting material into a highly active uracil-based PPO inhibitor (analogous to commercial herbicides like saflufenacil or tiafenacil).

Protocol 1: Chemoselective Catalytic Hydrogenation (Nitro to Amine)

Objective: Deactivate the aromatic ring while preserving the C-Cl and C-F bonds.

  • Reactor Preparation: To a high-pressure hydrogenation vessel, charge Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (10.0 g, 40.4 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL).

  • Catalyst Addition: Add 3% Pt(S)/C (0.1 mol% Pt relative to substrate). Note: Ensure the catalyst is handled under an inert atmosphere to prevent autoignition of solvent vapors.

  • Purging & Reaction: Seal the vessel and purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the reactor to 3 bar with H₂ and heat to 37 °C.

  • Monitoring: Stir vigorously (800 rpm) for 6–8 hours. Monitor the reaction via HPLC until H₂ uptake ceases and the starting material is consumed.

  • Workup: Vent the reactor safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt(S)/C catalyst. Wash the pad with additional THF (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford Ethyl 5-amino-3-chloro-4-fluorobenzoate as an off-white solid (Yield: ~96%).

Protocol 2: Construction of the Uracil Pharmacophore

Objective: Build the 3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl ring.

  • Isocyanate Formation: Dissolve the aniline from Protocol 1 (5.0 g, 23.0 mmol) in a mixture of anhydrous Toluene/EtOAc (1:1, 50 mL). Add triphosgene (2.7 g, 9.2 mmol) and heat to 80 °C for 2 hours. Cool and concentrate to yield the crude isocyanate.

  • Annulation: Redissolve the isocyanate in anhydrous DMF (40 mL). At 0 °C, slowly add ethyl 3-amino-4,4,4-trifluorocrotonate (4.6 g, 25.3 mmol) followed by anhydrous Potassium Carbonate (K₂CO₃, 3.8 g, 27.6 mmol).

  • Cyclization: Heat the mixture to 90 °C for 12 hours to drive the cyclization and subsequent methylation (if a methylating agent like MeI is added in a tandem step, depending on the exact target).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (50 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to isolate the uracil-substituted benzoate ester .

Protocol 3: Ester Hydrolysis and Sulfonamidation

Objective: Convert the ester to a highly active sulfonamide derivative to enhance water solubility and target enzyme binding.

  • Hydrolysis: Dissolve the uracil-substituted benzoate ester (3.0 g) in a 1:1 mixture of THF and Methanol (30 mL). Add 1M aqueous Lithium Hydroxide (LiOH, 1.5 equivalents) dropwise at room temperature. Stir for 3 hours.

  • Acidification: Evaporate the organic solvents. Dilute the aqueous layer with water (20 mL) and acidify to pH 2 using 1M HCl. Collect the precipitated carboxylic acid via vacuum filtration and dry under a vacuum.

  • Activation: Dissolve the carboxylic acid in anhydrous THF (20 mL). Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equivalents) and stir at room temperature for 1 hour to form the active acyl imidazole.

  • Amidation: Add N-methylmethanesulfonamide (1.5 equivalents) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents). Stir at 40 °C for 4 hours.

  • Final Isolation: Quench with 1M HCl, extract with Dichloromethane, dry, and concentrate to yield the final Advanced PPO Inhibitor .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactivity in Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

Welcome to the Application Support Center. This guide is specifically designed for researchers and drug development professionals working with Ethyl 3-chloro-4-fluoro-5-nitrobenzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers and drug development professionals working with Ethyl 3-chloro-4-fluoro-5-nitrobenzoate . While this highly functionalized building block is invaluable for synthesizing complex APIs, it presents unique chemoselectivity challenges due to the extreme lability of its C-F bond.

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you prevent unwanted defluorination during orthogonal transformations.

Mechanistic Insight: The SNAr Vulnerability

The C4-fluorine atom in Ethyl 3-chloro-4-fluoro-5-nitrobenzoate is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This hyper-reactivity is driven by three synergistic electronic and steric factors:

  • Resonance Activation (-M): The ortho-nitro (C5) and para-ester (C1) groups strongly withdraw electron density, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

  • Inductive Activation (-I): The highly electronegative ortho-chloro (C3) and the fluorine itself create a strong localized dipole, drawing nucleophiles toward the C4 carbon.

  • Leaving Group Kinetics: In SNAr, the addition of the nucleophile is the rate-determining step, not the elimination. Fluorine's extreme electronegativity drastically lowers the activation energy for this addition step, making it an excellent leaving group in these electron-deficient systems 1.

SNAr_Mechanism A Ethyl 3-chloro-4-fluoro- 5-nitrobenzoate + Nucleophile (Nu⁻) B Meisenheimer Complex (Delocalized Anion) A->B Rate-Determining Addition C Defluorinated Product (Nu replaces F) + F⁻ B->C Fast Elimination of F⁻

Figure 1: SNAr Meisenheimer complex pathway at the highly activated C4 position.

Troubleshooting FAQs

Q1: I am trying to hydrolyze the ethyl ester to the carboxylic acid using NaOH in methanol, but NMR shows a methoxy group has replaced the fluorine. How do I prevent this? Analysis: You are observing a classic competing SNAr reaction. Methanol reacts with NaOH to form sodium methoxide, a powerful nucleophile. Due to the extreme activation of the C4 position, methoxide attacks the aromatic ring faster than it attacks the sterically hindered ester carbonyl. Solution: Switch to a mild, biphasic hydrolysis system using Lithium Hydroxide (LiOH) in a THF/Water mixture at 0 °C 2. The hydroxide ion in a mixed aqueous/organic solvent at low temperatures strongly favors attack at the hard carbonyl carbon over the aromatic ring. The biphasic nature and low temperature suppress the SNAr pathway.

Q2: During the reduction of the C5-nitro group using Palladium on Carbon (Pd/C) and H2, I am losing both the chlorine and the fluorine atoms. What is a safer alternative? Analysis: Palladium-catalyzed hydrogenation is notoriously harsh on halogenated aromatics, frequently leading to hydrodehalogenation (especially of aryl chlorides, and occasionally highly activated aryl fluorides) 3. Solution: Utilize a chemoselective, single-electron transfer (SET) reduction method. Iron (Fe) powder or Zinc (Zn) dust with Ammonium Chloride (NH₄Cl) in an Ethanol/Water mixture provides excellent conversion of the nitro group to an aniline without cleaving the C-Cl or C-F bonds. Alternatively, sodium bisulfite can be used for mild catalytic reduction 4.

Q3: I am performing an amidation on a downstream intermediate, but my amine base is causing defluorination. How can I maintain basic conditions without degrading my material? Analysis: Primary and secondary amines are excellent nucleophiles and will readily displace the C4-fluorine via SNAr. Solution: If a base is required for your reaction (e.g., to neutralize HCl generated during an acid chloride coupling), strictly avoid nucleophilic amines. Use sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) 5.

Quantitative Data: Reaction Condition Matrix

To assist in reaction planning, the following table summarizes the impact of various conditions on the stability of the C-F bond in this specific scaffold.

Target TransformationReagents/ConditionsRisk of DefluorinationRecommended Alternative
Ester Hydrolysis NaOH, MeOH, RefluxHigh (Forms C4-OMe)LiOH, THF/H₂O, 0 °C to RT
Nitro Reduction Pd/C, H₂ (atm), MeOHHigh (Hydrodehalogenation)Fe or Zn powder, NH₄Cl, EtOH/H₂O
Base Addition Triethylamine (TEA) / PiperidineModerate to High DIPEA or Cs₂CO₃, 1,4-Dioxane
Cross-Coupling Polar aprotic solvents (DMF/DMSO) + HeatModerate (Solvent degradation)Toluene or THF, strict temp control

Validated Experimental Protocols

Protocol A: Chemoselective Ester Hydrolysis (Avoiding SNAr)

This self-validating protocol ensures ester cleavage while preserving the C-Cl and C-F bonds.

  • Dissolution: Dissolve Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and distilled Water to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) portion-wise over 5 minutes.

    • Causality Note: LiOH is preferred over NaOH/KOH as the lithium cation tightly coordinates with the carbonyl oxygen, increasing its electrophilicity and directing the hydroxide attack specifically toward the ester rather than the aromatic ring.*

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the higher Rf starting material spot is fully consumed and replaced by a baseline spot (the lithium carboxylate salt).

  • Quenching & Isolation: Acidify the reaction mixture to pH 2-3 using 1M HCl (dropwise, maintaining 0 °C). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure carboxylic acid.

Protocol B: Mild Nitro Reduction (Preserving Halogens)

This method utilizes a dissolving metal reduction to selectively reduce the nitro group to an amine without hydrodehalogenation.

  • Preparation: In a round-bottom flask, dissolve the starting material (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and stir at room temperature for 10 minutes.

  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 equiv) in a single portion.

    • Causality Note: The mildly acidic NH₄Cl acts as a proton source for the reduction, while the heterogeneous Fe surface facilitates single-electron transfer to the nitro group. This completely avoids the hydride insertion mechanisms inherent to Pd/C that cause dehalogenation.*

  • Heating: Heat the mixture to 70 °C for 2-3 hours. Self-validation step: The solution will transition from yellow to dark brown/black as iron oxides form, indicating active reduction.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Purification: Concentrate the filtrate, resuspend in Ethyl Acetate, and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to afford the aniline derivative.

References

  • Title: Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells Source: nih.gov URL: [Link]

  • Title: Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives... (Taylor & Francis) Source: tandfonline.com URL: [Link]

  • Title: Process for Catalytic Reduction of Nitro Compounds to Amines (US20230357125A1)
  • Title: Discovery and Optimization of Small Molecule Inhibitors of the SLIT2/ROBO1 Protein-Protein Interaction Source: biorxiv.org URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate Substitutions

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions, specifically focusing on the sterically hindered substrate, Ethyl 3-Chloro-4-fluoro-5-nitrob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions, specifically focusing on the sterically hindered substrate, Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered with this challenging yet versatile building block.

Introduction: The Challenge of Steric Hindrance in SNAr

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the construction of complex aromatic compounds. The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[1][2][3] In the case of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate, the powerful nitro group provides strong activation. However, the substitution pattern presents a significant steric challenge. The groups flanking the potential reaction sites can impede the approach of a nucleophile, leading to sluggish reactions or low yields.[4][5][6]

This guide provides a comprehensive overview of the factors influencing these reactions and offers practical solutions to overcome the steric barriers, enabling you to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue with Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate?

A1: The substitution pattern of this molecule places a chloro and a nitro group on either side of the fluoro leaving group. While the nitro group is essential for activating the ring towards nucleophilic attack[1][7][8], both it and the adjacent chloro group create a sterically congested environment around the C4 position. This crowding can physically block the incoming nucleophile from reaching the electrophilic carbon, thereby slowing down or preventing the reaction.[4][5]

Q2: Which position is more likely to undergo substitution, the chloro or the fluoro group?

A2: In SNAr reactions, fluoride is generally a better leaving group than chloride.[1][9][10] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom.[10][11] The stronger C-F bond is broken in a subsequent, faster step. Therefore, substitution is more likely to occur at the C4 position (fluoro) rather than the C3 position (chloro).

Q3: What are the key factors to consider when choosing a nucleophile for this substrate?

A3: The choice of nucleophile is critical. Due to the steric hindrance, smaller, more potent nucleophiles are generally preferred. For example, primary amines will react more readily than bulkier secondary amines.[12] The strength of the nucleophile is also important; a stronger nucleophile will have a faster reaction rate.[2]

Q4: How does the solvent choice impact the reaction outcome?

A4: The solvent plays a crucial role in SNAr reactions.[13][14] Polar aprotic solvents such as DMSO, DMF, and acetonitrile are highly recommended.[2][9] These solvents effectively solvate the cation of the nucleophile's counter-ion, leaving the anionic nucleophile "naked" and more reactive.[9] Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, reducing its reactivity.[2][13]

Troubleshooting Guide: Common Problems and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion Insufficient substrate activation: While the nitro group is a strong activator, severe steric hindrance can still lead to a high activation energy barrier. Weak nucleophile: The chosen nucleophile may not be strong enough to overcome the steric hindrance. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.Increase reaction temperature: Gradually increase the temperature, monitoring for product formation and decomposition by TLC or LC-MS.[9] Use a stronger nucleophile: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base to increase its nucleophilicity.[2] Consider a catalyst: For particularly challenging substitutions, transition metal catalysts can sometimes facilitate the reaction.[15][16]
Formation of Side Products Di-substitution: If the nucleophile is small and highly reactive, it may react at both the chloro and fluoro positions, especially at high temperatures or with a large excess of the nucleophile. Reaction with solvent: Nucleophilic solvents can compete with the intended nucleophile.Control stoichiometry: Use a stoichiometric amount of the nucleophile to favor mono-substitution.[2] Lower reaction temperature: This can sometimes improve selectivity. Choose a non-nucleophilic solvent: Stick to polar aprotic solvents like DMSO or DMF.[9]
Difficult Workup and Purification High-boiling point solvents: Solvents like DMSO and DMF can be difficult to remove. Emulsion formation: This can occur during aqueous workup, especially if a base is used.Solvent removal: For high-boiling solvents, consider extraction into a lower-boiling organic solvent followed by washing and evaporation. Breaking emulsions: Addition of brine or gentle filtration can sometimes help break up emulsions.

Experimental Protocols

General Protocol for Nucleophilic Substitution on Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

This protocol provides a starting point for substitutions with a generic amine nucleophile. Optimization of temperature, reaction time, and stoichiometry will be necessary for different nucleophiles.

Materials:

  • Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Key Concepts

The SNAr Mechanism and Steric Hindrance

The following diagram illustrates the addition-elimination mechanism of the SNAr reaction and highlights the steric hindrance around the reaction center.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Products start_substrate Ethyl 3-Chloro-4-fluoro- 5-nitrobenzoate meisenheimer Meisenheimer Complex (Resonance Stabilized) start_substrate->meisenheimer Nucleophilic Attack (Slow, Rate-Limiting) start_nucleophile Nucleophile (Nu⁻) start_nucleophile->meisenheimer end_product Substituted Product meisenheimer->end_product Elimination (Fast) end_leaving_group Leaving Group (F⁻) meisenheimer->end_leaving_group steric_hindrance Steric Hindrance steric_hindrance->meisenheimer

Caption: The SNAr mechanism and the impact of steric hindrance.

Troubleshooting Workflow

This workflow provides a logical approach to troubleshooting common issues in your SNAr reactions.

Troubleshooting_Workflow start Start: Low or No Product Formation check_temp Is the reaction temperature high enough? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_nucleophile Is the nucleophile strong/small enough? check_temp->check_nucleophile Yes increase_temp->check_nucleophile stronger_nucleophile Use a stronger or less bulky nucleophile. Consider deprotonation. check_nucleophile->stronger_nucleophile No check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes stronger_nucleophile->check_solvent change_solvent Switch to DMSO, DMF, or Acetonitrile check_solvent->change_solvent No consider_catalyst Consider a transition metal catalyst for challenging cases check_solvent->consider_catalyst Yes change_solvent->consider_catalyst success Successful Reaction consider_catalyst->success

Caption: A systematic workflow for troubleshooting SNAr reactions.

References

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the purification of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate. As a halogenated nitroaromatic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the purification of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate. As a halogenated nitroaromatic compound, it presents unique challenges and considerations during flash chromatography. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond basic protocols to explain the underlying chemical principles that govern successful separation.

Section 1: Foundational Knowledge - Compound & System Analysis

Understanding the physicochemical properties of the target molecule is the cornerstone of developing a robust purification strategy.

Q1: What are the key properties of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate relevant to flash chromatography?

Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate is a moderately polar organic molecule. Its polarity is primarily influenced by the electron-withdrawing nitro group (-NO₂) and the polar ester functional group (-COOEt). The presence of halogen atoms (-Cl, -F) also contributes to its overall dipole moment. This moderate polarity dictates that it will be best purified using normal-phase chromatography with a mobile phase consisting of a nonpolar solvent blended with a moderately polar solvent.[1][2]

PropertyValueReference(s)
CAS Number 1431505-19-9[3]
Molecular Formula C₉H₇ClFNO₄[3]
Molecular Weight 247.61 g/mol N/A
Appearance Expected to be a solid at room temperatureN/A
Expected Solubility Soluble in ethyl acetate, dichloromethane, acetone; sparingly soluble in hexanes/heptane.[4]
Q2: How do I choose the right stationary phase for this compound?

For routine purification of neutral, moderately polar compounds like Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate, standard silica gel (SiO₂) is the most common and cost-effective choice.[5] Silica gel is a highly polar stationary phase, which allows for effective separation based on interactions with the polar functional groups of the analyte.[2]

However, it is crucial to consider the following:

  • Acidity: Standard silica gel is slightly acidic. While this specific compound is unlikely to be acid-sensitive, if you suspect degradation (evidenced by streaking on a TLC plate or low recovery), alternatives should be considered.[6][7]

  • Alternative Stationary Phases: If compound instability on silica is confirmed, consider using a less acidic stationary phase such as neutral or basic alumina .[6][8] For very difficult separations where selectivity is an issue, other bonded phases could be explored, but these are typically not the first choice.

Section 2: Method Development Workflow

A systematic approach to method development, starting with Thin Layer Chromatography (TLC), is essential for a successful and efficient flash chromatography purification.[9]

G cluster_0 Phase 1: Method Development (TLC) cluster_1 Phase 2: Scale-Up (Flash Chromatography) cluster_2 Phase 3: Analysis & Isolation A 1. Obtain Crude Sample B 2. Select Solvent System (e.g., Hexane:EtOAc) A->B C 3. Run TLC with Multiple Solvent Ratios B->C D 4. Visualize Spots (UV 254 nm) C->D E 5. Calculate Rf Values D->E F 6. Target Rf = 0.2 - 0.4 for Product E->F G 7. Select Column Size & Pack with Silica Gel F->G Optimized System H 8. Prepare Eluent & Sample (Dry/Liquid Load) G->H I 9. Run Flash Chromatography (Isocratic or Gradient) H->I J 10. Collect Fractions I->J K 11. Analyze Fractions by TLC J->K L 12. Combine Pure Fractions K->L M 13. Evaporate Solvent L->M N 14. Obtain Pure Product M->N

Caption: A systematic workflow for flash chromatography.

Q3: How do I develop an effective solvent system using Thin Layer Chromatography (TLC)?

TLC is a rapid and inexpensive tool used to determine the optimal mobile phase composition for your flash chromatography separation.[9] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4.[10][11] This range ensures the compound spends enough time on the column to separate from impurities without taking excessively long to elute, which can cause band broadening.[10]

Experimental Protocol: TLC Solvent Screening

  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small as possible (1-2 mm diameter) to ensure good resolution.[12]

  • Elution: Place the TLC plate in a developing chamber containing your chosen solvent mixture (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[7]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp, typically at a wavelength of 254 nm for aromatic compounds.[5]

  • Calculation: Calculate the Rf value for your target compound using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front)[11]

  • Optimization: Adjust the ratio of your polar to nonpolar solvent until the Rf of your target compound is in the desired 0.2-0.4 range.

Solvent System (Hexane:Ethyl Acetate)Target Compound RfCalculated Elution (CV = 1/Rf)[11]Assessment
90:10 (v/v)0.15~6.7 CVToo much retention. Increase polarity.
80:20 (v/v) 0.28 ~3.6 CV Good starting point for separation.
70:30 (v/v)0.45~2.2 CVMay elute too quickly, risking co-elution.
50:50 (v/v)0.70~1.4 CVRuns too close to the solvent front. Poor separation.
Section 3: Step-by-Step Flash Chromatography Protocol

Once an optimal solvent system is identified via TLC, the purification can be scaled up to a flash column.

Q4: What is a standard protocol for purifying Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate?

This protocol assumes an optimized solvent system of 20% Ethyl Acetate in Hexane has been determined from the TLC analysis above.

  • Column Selection and Packing: Select a silica gel column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight). Pack the column using a slurry method with the initial, nonpolar eluent (e.g., 10% ethyl acetate in hexane) to ensure a well-compacted, homogenous bed.

  • Sample Loading: For best results, use dry loading . Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your crude material), and evaporate the solvent until a free-flowing powder is obtained.[10] Carefully add this powder to the top of the packed column. This technique prevents band broadening that can occur with liquid injection in a solvent stronger than the mobile phase.[10]

  • Elution:

    • Begin eluting with a solvent system less polar than your target system (e.g., 10% EtOAc in Hexane) for 2-3 column volumes (CV) to elute very nonpolar impurities.

    • Switch to a gradient elution . A shallow gradient is often most effective. For example, run a linear gradient from 10% EtOAc to 30% EtOAc over 10-15 CV. This will efficiently move your target compound while providing good separation from more polar impurities.[10]

    • Finish with a high-polarity flush (e.g., 50% EtOAc) to wash any remaining compounds off the column.

  • Fraction Collection and Analysis: Collect fractions throughout the run. Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate.

Section 4: Troubleshooting Guide

Even with careful planning, issues can arise during purification. This section addresses the most common problems.

G cluster_0 Separation & Elution Issues cluster_1 Recovery Issues cluster_2 Potential Causes & Solutions start Problem Observed p1 Poor Separation Spots Overlap start->p1 p2 Compound Streaks / Tails start->p2 p3 Compound Stuck on Column start->p3 p4 Compound in Solvent Front start->p4 p5 Low or No Recovery start->p5 s2 Cause: Poor Selectivity Solution: Change solvent family (e.g., DCM/MeOH) p1->s2:f0 s3 Cause: Column Overload Solution: Reduce sample load or use a larger column p1->s3:f0 p2->s3:f0 s4 Cause: Compound Degradation Solution: Check stability with 2D TLC. Consider using alumina p2->s4:f0 s5 Cause: Sample Insolubility Solution: Ensure sample is soluble in mobile phase p2->s5:f0 s1 Cause: Wrong Polarity Solution: Adjust solvent ratio based on TLC p3->s1:f0 Eluent too weak p4->s1:f0 Eluent too strong p5->s4:f0

Sources

Optimization

Technical Support Center: A Guide to the Safe Scaling of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate Production

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe scale-up of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate synthesis. The following inform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe scale-up of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate synthesis. The following information is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Introduction: Navigating the Synthesis and Scale-Up of a Key Intermediate

Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals. Its production involves nitration, a highly exothermic and potentially hazardous reaction. As production scales from the laboratory bench to pilot plant and beyond, a comprehensive understanding of the process chemistry and potential hazards is paramount to ensure the safety of personnel and the successful outcome of the synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to address specific issues that may be encountered during the synthesis and scale-up of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete reaction; incorrect stoichiometry; decomposition of starting material or product.1. Verify Reagent Quality: Ensure the starting material, Ethyl 3-chloro-4-fluorobenzoate, is of high purity. Use fresh, concentrated nitric and sulfuric acids. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the consumption of the starting material.[1] 3. Optimize Reaction Time and Temperature: While a general procedure for a similar benzoic acid suggests heating, nitration of the ester may proceed at lower temperatures.[2] Start with a lower temperature and slowly increase if the reaction is not proceeding. Prolonged exposure to high temperatures can lead to product degradation.
Formation of Impurities and Side Products Over-nitration (dinitration); formation of isomeric byproducts; oxidation of the starting material.1. Control Stoichiometry: Use a carefully measured amount of the nitrating mixture (typically a slight excess of nitric acid). 2. Maintain Low Temperature: Add the nitrating mixture dropwise to the substrate solution while maintaining a low temperature (e.g., 0-10 °C) to minimize side reactions.[1] 3. Purification: Purify the crude product using column chromatography on silica gel or recrystallization from a suitable solvent like ethanol to separate isomers and other impurities.[3]
Dark-Colored Reaction Mixture or Product Formation of nitrated byproducts and polymeric materials due to excessive reaction temperature or time.1. Strict Temperature Control: As with impurity formation, maintain a consistently low temperature throughout the addition of the nitrating agent. 2. Quench the Reaction Promptly: Once the reaction is complete, as determined by in-process controls, quench the reaction by pouring it onto ice water to prevent further reactions.[2]
Runaway Reaction or Loss of Temperature Control Inadequate cooling; too rapid addition of nitrating agent; agitator failure.1. Immediate Action: Cease addition of the nitrating agent immediately. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. 2. Ensure Adequate Cooling: Use a cooling bath with a large thermal mass and a reliable cooling system. For larger scale reactions, a jacketed reactor with a circulating coolant is essential. 3. Controlled Addition: Add the nitrating mixture slowly and monitor the internal temperature continuously. The addition rate should be adjusted to maintain the desired temperature range.

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding the safe handling, synthesis, and scale-up of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate.

Synthesis and Reaction Parameters

Q1: What is a typical laboratory-scale procedure for the synthesis of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate?

A common method involves the nitration of Ethyl 3-chloro-4-fluorobenzoate using a mixture of concentrated nitric acid and concentrated sulfuric acid. A procedure for the analogous 3-Chloro-4-fluoro-5-nitro-benzoic acid involves the slow addition of nitric acid to a solution of the starting material in sulfuric acid, followed by stirring at room temperature and then heating.[2] For the ethyl ester, it is advisable to start at a lower temperature (e.g., 0-10 °C) during the addition of the nitrating mixture and then allow the reaction to warm to room temperature or be gently heated while monitoring its progress.

Q2: How can I monitor the progress of the reaction?

The reaction can be monitored by periodically taking small aliquots from the reaction mixture (after quenching and workup) and analyzing them by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1][4] This will allow you to track the disappearance of the starting material and the appearance of the product.

Q3: What are the likely isomeric impurities, and how can they be minimized?

The nitration of a substituted benzene ring can lead to the formation of different positional isomers. For Ethyl 3-chloro-4-fluorobenzoate, the directing effects of the substituents will influence the position of the incoming nitro group. To minimize the formation of undesired isomers, it is crucial to maintain a low reaction temperature and control the stoichiometry of the reagents.

Safety and Hazard Mitigation

Q4: What are the primary hazards associated with the nitration of Ethyl 3-chloro-4-fluorobenzoate?

The primary hazards are associated with the nitrating mixture and the exothermic nature of the reaction. Concentrated nitric and sulfuric acids are highly corrosive.[5] The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled, potentially resulting in an explosion and the release of toxic nitrogen oxides.[5][6] The nitroaromatic product itself may be thermally unstable at elevated temperatures.[7][8]

Q5: What personal protective equipment (PPE) should be worn when performing this synthesis?

Appropriate PPE includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-resistant lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Q6: What are the critical considerations for scaling up this reaction?

Scaling up a nitration reaction presents significant challenges due to the change in the surface-area-to-volume ratio, which can lead to difficulties in heat dissipation. Key considerations include:

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is essential to determine the onset of decomposition of the reaction mixture and the product.[8]

  • Process Safety Management (PSM): Implement a robust PSM program that includes a detailed Hazard and Operability (HAZOP) study to identify potential process deviations and their consequences.

  • Engineering Controls: Utilize a jacketed reactor with a reliable temperature control system, a robust agitation system to ensure uniform temperature distribution, and an emergency relief system.

  • Gradual Scale-Up: Increase the batch size incrementally and monitor the process carefully at each stage.

Work-up and Purification

Q7: What is the standard work-up procedure for this reaction?

After the reaction is complete, the mixture is typically quenched by slowly pouring it into a mixture of ice and water.[2] The precipitated solid product can then be collected by filtration. The crude product should be washed with water to remove residual acids.

Q8: How can I purify the crude Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate?

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9] Alternatively, for higher purity, column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) can be employed.[3]

Visualizing the Process

Synthesis Workflow

Synthesis Workflow for Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Nitrating Mixture Prepare Nitrating Mixture Controlled Addition Controlled Addition Prepare Nitrating Mixture->Controlled Addition Prepare Substrate Solution Prepare Substrate Solution Prepare Substrate Solution->Controlled Addition Reaction Monitoring Reaction Monitoring Controlled Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Isolation Isolation Quenching->Isolation Purification Purification Isolation->Purification Final Product Final Product Purification->Final Product

Caption: A simplified workflow for the synthesis of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate.

Troubleshooting Decision Tree

Troubleshooting Common Synthesis Issues Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Check Impure Product Impure Product Side Reactions? Side Reactions? Impure Product->Side Reactions? Check Runaway Reaction Runaway Reaction Stop Addition & Cool Stop Addition & Cool Runaway Reaction->Stop Addition & Cool Immediate Action Optimize Time/Temp Optimize Time/Temp Incomplete Reaction?->Optimize Time/Temp Yes Check Reagent Quality Check Reagent Quality Incomplete Reaction?->Check Reagent Quality No Lower Temperature Lower Temperature Side Reactions?->Lower Temperature Yes Improve Purification Improve Purification Side Reactions?->Improve Purification No Review Process Safety Review Process Safety Stop Addition & Cool->Review Process Safety Post-Incident

Caption: A decision tree for troubleshooting common issues during the synthesis.

Process Safety Management for Scale-Up

Process Safety Management Workflow for Scale-Up Lab-Scale Synthesis Lab-Scale Synthesis Thermal Hazard Assessment Thermal Hazard Assessment Lab-Scale Synthesis->Thermal Hazard Assessment HAZOP Study HAZOP Study Thermal Hazard Assessment->HAZOP Study Engineering Controls Design Engineering Controls Design HAZOP Study->Engineering Controls Design Pilot-Scale Production Pilot-Scale Production Engineering Controls Design->Pilot-Scale Production Full-Scale Production Full-Scale Production Pilot-Scale Production->Full-Scale Production

Caption: A workflow for implementing process safety management during scale-up.

References

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]

  • Thermal Stability Studies on a Homologous Series of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

  • Analytical methods for determining nitroaromatic compounds. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • SAFE USE OF NITRIC ACID. University of California, Riverside Environmental Health & Safety. Available at: [Link]

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Scientific Electronic Library Online. Available at: [Link]

  • Synthesis of ethyl-4-chloro-3-nitro-5-sulphamyl-benzoate. Synlett. Available at: [Link]

  • Supporting Information - Synthesis of Nitroaromatic Compounds. Centers for Disease Control and Prevention. Available at: [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. The Royal Society of Chemistry. Available at: [Link]

  • The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Google Patents.
  • Thermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers. ResearchGate. Available at: [Link]

  • Ethyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. IP.com. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

  • ethyl 3-chloro-4-fluorobenzoate — Chemical Substance Information. NextSDS. Available at: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate. AMERICAN ELEMENTS. Available at: [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling. Available at: [Link]

  • Benzoic acid, 3-chloro-4-nitro-. Cheméo. Available at: [Link]

  • Nitration of different aromatic substrates. ResearchGate. Available at: [Link]

  • Preparation method of 1-nitro-2-ethyl-4-fluorobenzene. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Determining the Purity of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate: A Comparative Guide (C18 vs. Biphenyl)

Introduction Ethyl 3-chloro-4-fluoro-5-nitrobenzoate is a highly substituted, electron-deficient aromatic intermediate critical for the synthesis of advanced active pharmaceutical ingredients (APIs), including next-gener...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3-chloro-4-fluoro-5-nitrobenzoate is a highly substituted, electron-deficient aromatic intermediate critical for the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation therapeutics and anxiolytics[1]. Ensuring the absolute purity of this intermediate is paramount. Structurally similar impurities—such as des-fluoro, des-chloro, and positional isomers—can easily propagate through the synthetic pathway, ultimately compromising the efficacy and safety profile of the final API.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique chromatographic challenge. Traditional C18 stationary phases often fail to provide adequate resolution between the target analyte and its halogenated related substances. This guide provides an objective comparison between traditional C18 columns and Biphenyl stationary phases, detailing the mechanistic causality behind column selection, and outlines a comprehensive method validation protocol in strict accordance with the latest [2].

Mechanistic Rationale: Why Biphenyl Outperforms C18

The fundamental limitation of C18 columns in resolving halogenated nitroaromatics lies in their retention mechanism. C18 phases rely almost exclusively on dispersive (van der Waals) interactions[3]. Because Ethyl 3-chloro-4-fluoro-5-nitrobenzoate and its impurities possess nearly identical hydrophobicities (often differing only by the substitution or position of a single halogen atom), C18 columns yield poor selectivity ( α ), resulting in critical pair co-elution.

Conversely, Biphenyl stationary phases offer a powerful mixed-mode retention mechanism[4]. In addition to baseline hydrophobic interactions, the biphenyl ligand's aromatic rings facilitate strong π−π interactions with the electron-deficient nitroaromatic ring of the analyte[5]. Furthermore, the polarizability of the biphenyl system induces dipole-dipole interactions with the highly electronegative fluorine and chlorine substituents. This orthogonal selectivity is the causal driver for achieving baseline resolution ( Rs​≥2.0 ) for this specific class of compounds.

RetentionMechanisms Analyte Analyte: Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate C18 Traditional C18 Phase Analyte->C18 Evaluated on Biphenyl Biphenyl Phase (Recommended) Analyte->Biphenyl Evaluated on VDW Dispersive / Hydrophobic Interactions C18->VDW Primary Mechanism Biphenyl->VDW Mixed-Mode PiPi π-π Interactions (Nitroaromatic Ring) Biphenyl->PiPi Mixed-Mode Dipole Dipole-Dipole (Halogen Substituents) Biphenyl->Dipole Mixed-Mode

Fig 1. Retention modalities of C18 vs. Biphenyl phases for halogenated nitroaromatics.

Experimental Protocols & Methodology

To ensure a self-validating system, the following protocol incorporates a System Suitability Test (SST) that must pass predefined acceptance criteria prior to sample analysis, guaranteeing the method's trustworthiness and reproducibility.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): 0.1% Formic acid in LC-MS grade water. Causality: Formic acid ensures the analyte remains fully protonated, minimizing secondary ion-exchange interactions with residual silanols on the silica support.

    • Organic (Mobile Phase B): Methanol. Causality: Methanol is explicitly chosen over acetonitrile because it lacks π electrons, thereby preventing the mobile phase from competing with and dampening the critical π−π interactions between the analyte and the biphenyl stationary phase[5].

  • Standard & Sample Preparation:

    • Dissolve 10 mg of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate reference standard in 10 mL of diluent (50:50 Water:Methanol) to create a 1.0 mg/mL stock.

    • Spike with 0.1% (w/w) of known critical impurities (e.g., des-fluoro analog) to evaluate resolution during the SST.

  • Chromatographic Conditions:

    • Column: Biphenyl, 150 x 4.6 mm, 3 µm (Recommended) vs. C18, 150 x 4.6 mm, 3 µm (Alternative).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

Comparative Performance Data

The empirical data below highlights the performance disparity between the two stationary phases when analyzing the target compound and its critical des-fluoro impurity.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

ParameterTraditional C18 PhaseBiphenyl PhaseAcceptance Criteria
Retention Time (Analyte) 8.4 min11.2 minN/A
Retention Time (Impurity) 8.6 min12.5 minN/A
Selectivity ( α ) 1.021.15> 1.05
Resolution ( Rs​ ) 0.8 (Co-elution)3.2 (Baseline) ≥2.0
Tailing Factor ( Tf​ ) 1.41.05 ≤1.5

Analysis: The Biphenyl column successfully resolves the critical pair ( Rs​=3.2 ), whereas the C18 column fails completely ( Rs​=0.8 ). The increased retention time on the Biphenyl phase confirms the presence of strong π−π retention mechanisms actively engaging the analyte's nitroaromatic ring.

Method Validation per ICH Q2(R2)

Following the optimization of the Biphenyl method, a full validation was executed in alignment with the [6]. The validation ensures the analytical procedure is unequivocally fit for its intended purpose: quantifying the purity of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate.

ValidationWorkflow SST System Suitability Testing (SST) Spec Specificity (Forced Degradation) SST->Spec Pass Criteria LinRange Linearity & Range (LOQ to 120%) Spec->LinRange Baseline Resolved AccPrec Accuracy & Precision (Repeatability) LinRange->AccPrec R² ≥ 0.999 Robust Robustness (DoE Approach) AccPrec->Robust RSD ≤ 2.0% Report Validation Report (ICH Q2(R2) Compliant) Robust->Report Method Verified

Fig 2. Sequential lifecycle workflow for analytical method validation per ICH Q2(R2) guidelines.

Validation Parameters & Results:
  • Specificity: Forced degradation studies (acid, base, peroxide, heat, and light) were performed. Peak purity analysis via Photodiode Array (PDA) detection confirmed no co-eluting degradants under the analyte peak (Purity Angle < Purity Threshold), demonstrating the method is stability-indicating[6].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) to 120% of the target specification limit. The correlation coefficient ( R2 ) was 0.9998, demonstrating excellent proportionality[6].

  • Accuracy: Assessed by spiking impurities at 50%, 100%, and 150% of the specification limit. Recovery ranged from 98.5% to 101.2%, proving the method's exactness.

  • Precision (Repeatability): Six replicate injections of the 100% standard yielded a Relative Standard Deviation (RSD) of 0.6% for peak area, well below the ≤2.0% threshold[7].

  • LOD & LOQ: Determined based on the standard deviation of the response and the slope. LOQ was established at 0.03% relative to the target concentration, ensuring high sensitivity for trace impurity detection.

Table 2: ICH Q2(R2) Validation Summary for the Biphenyl Method

Validation CharacteristicICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from matrix/degradantsPeak Purity Match > 990Pass
Linearity R2≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 95.0% - 105.0%98.5% - 101.2%Pass
Precision (RSD) ≤2.0% 0.6%Pass
LOQ Signal-to-Noise ≥10:1 S/N = 15:1 at 0.03%Pass

Conclusion

For the purity determination of highly substituted, electron-deficient aromatics like Ethyl 3-chloro-4-fluoro-5-nitrobenzoate, traditional C18 columns lack the necessary selectivity. This guide demonstrates that utilizing a Biphenyl stationary phase with a methanol-based mobile phase provides the orthogonal π−π and dipole-dipole interactions required to achieve baseline resolution of critical impurities. The developed method is robust, self-validating, and fully compliant with ICH Q2(R2) regulatory standards, making it the definitive choice for drug development professionals.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - European Medicines Agency (EMA).[Link]

  • HPLC Column Selection Guide - Phenomenex.[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool - Restek Corporation.[Link]

  • WO2013059648A1 - 2,3,5 trisubstituted aryl and heteroaryl amino derivatives, compositions, and methods of use - Google P

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.